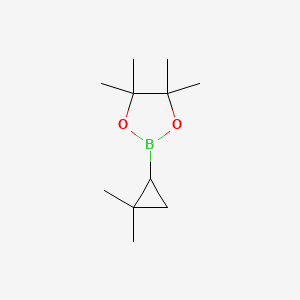
1-chloro-4-(isocyanatomethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(isocyanatomethyl)-2-methylbenzene is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a methyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-chloro-4-(isocyanatomethyl)-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-chloro-2-methyl-4-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Isocyanate: The resulting amine is then treated with phosgene (COCl2) to form the isocyanate group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-4-(isocyanatomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-4-(isocyanatomethyl)-2-methylbenzene.
Addition Reactions: The isocyanate group can react with alcohols to form urethanes or with amines to form ureas.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, or the isocyanate group can be reduced to an amine.
Common reagents used in these reactions include sodium hydroxide for substitution, alcohols or amines for addition, and oxidizing agents like potassium permanganate for oxidation.
Aplicaciones Científicas De Investigación
1-Chloro-4-(isocyanatomethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(isocyanatomethyl)-2-methylbenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological activities and applications in material science.
Comparación Con Compuestos Similares
1-Chloro-4-(isocyanatomethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-isocyanatobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
1-Chloro-4-(isocyanatomethyl)benzene: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-Chlorophenyl isocyanate: Another related compound with different substitution patterns on the benzene ring.
Propiedades
Número CAS |
2649064-25-3 |
|---|---|
Fórmula molecular |
C9H8ClNO |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
1-chloro-4-(isocyanatomethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H8ClNO/c1-7-4-8(5-11-6-12)2-3-9(7)10/h2-4H,5H2,1H3 |
Clave InChI |
PALOBAKPRWHNMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CN=C=O)Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



